
2-(2-(2,4-dichlorophenoxy)acetamido)-N-methylthiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(2-(2,4-dichlorophenoxy)acetamido)-N-methylthiazole-4-carboxamide” is a chemical compound with the molecular formula C8H7Cl2NO2 . It has been described as pale yellow crystals .
Synthesis Analysis
A series of 2, 4-dichlorophenoxyacetamide-chalcones were synthesized and evaluated for their antiproliferative activities against MCF-7, HT-29, and A549 cancer cell lines . The synthesis process involved the use of amines and isothiocyanate .Molecular Structure Analysis
The molecular structure of this compound includes various functional groups such as amide and ether groups. The compound has a dichlorophenoxy group attached to an acetamido group, which is further attached to a methylthiazole group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 220.05 g/mol . It has been described as pale yellow crystals with a melting point of 195–197 °C . Other properties such as hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, and formal charge have also been reported .科学的研究の応用
- Molecular Docking Studies : To assess their potential as anti-inflammatory agents, molecular docking studies were conducted with COX-2. The synthesized compounds effectively interacted with the active site of COX-2, surpassing 2-(2,4-dichlorophenoxy)acetic acid in terms of binding strength .
- Significance : The development of 2,4-D-resistant crops has been registered by the US-EPA. Understanding the molecular interactions of derivatives like 2-(2-(2,4-dichlorophenoxy)acetamido)-N-methylthiazole-4-carboxamide can aid in addressing herbicide resistance .
- Research : Investigating degradation pathways and advanced oxidation processes (AOPs) for 2,4-D removal can contribute to environmental cleanup efforts. AOPs include techniques like photocatalysis and electrocatalysis .
Anti-Inflammatory Activity
Herbicide Resistance Research
Environmental Remediation
将来の方向性
作用機序
Target of Action
The compound, also known as 2-[2-(2,4-dichlorophenoxy)acetamido]-N-methyl-1,3-thiazole-4-carboxamide, is a derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), a synthetic auxin . Auxins are plant hormones that regulate various aspects of plant growth and development . The primary targets of this compound are likely to be similar to those of 2,4-D, which include proteins involved in cell wall plasticity, protein production, and ethylene production .
Mode of Action
The compound’s mode of action is likely to involve interactions with its targets that lead to changes in cellular processes. For instance, 2,4-D, the parent compound, is known to cause uncontrolled growth in most broadleaf weeds by altering the plasticity of the cell walls, influencing the amount of protein production, and increasing ethylene production . It’s plausible that 2-(2-(2,4-dichlorophenoxy)acetamido)-N-methylthiazole-4-carboxamide may have a similar mode of action.
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involved in cell growth and development, given its similarity to 2,4-D. This could include pathways related to cell wall synthesis, protein production, and ethylene biosynthesis . The downstream effects of these changes could include uncontrolled cell growth and potentially cell death, particularly in susceptible organisms.
Result of Action
The molecular and cellular effects of the compound’s action are likely to include changes in cell wall plasticity, alterations in protein production, and increased ethylene production . These changes can lead to uncontrolled cell growth and potentially cell death in susceptible organisms.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the use of 2,4-D has been associated with severe water contamination . Moreover, the degradation of 2,4-D is highly efficient in certain environmental conditions, such as ozonation . Therefore, the action of 2-(2-(2,4-dichlorophenoxy)acetamido)-N-methylthiazole-4-carboxamide might also be influenced by similar environmental factors.
特性
IUPAC Name |
2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-N-methyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O3S/c1-16-12(20)9-6-22-13(17-9)18-11(19)5-21-10-3-2-7(14)4-8(10)15/h2-4,6H,5H2,1H3,(H,16,20)(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGPNFSVQKKXGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CSC(=N1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(2,4-dichlorophenoxy)acetamido)-N-methylthiazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


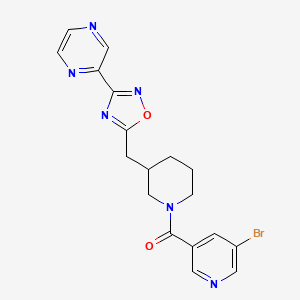
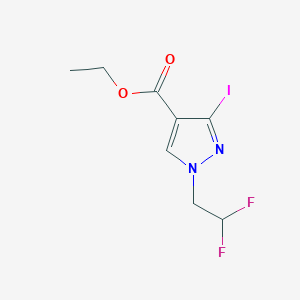


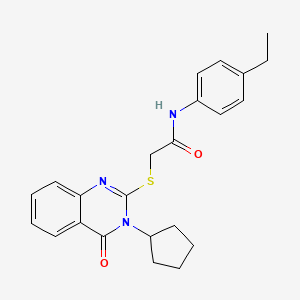
![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(3-methylphenoxy)ethan-1-one](/img/structure/B2413217.png)

![2-methyl-N-(4-methylbenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2413220.png)
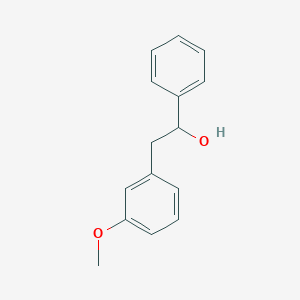

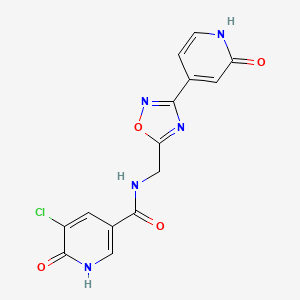
![Ethyl 5-(3-chloropropanoylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2413227.png)
